5-Chloro-2-ethoxy-3-methoxypyridine
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Overview
Description
5-Chloro-2-ethoxy-3-methoxypyridine is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.63 g/mol. It is a derivative of pyridine, featuring chlorine, ethoxy, and methoxy groups at specific positions on the pyridine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-ethoxy-3-methoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monocarboxylate transporter 4 (MCT4), a lactate transporter that plays a central role in tumor pH modulation . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro treatment with compounds similar to this compound has been shown to inhibit lactate efflux and reduce cellular viability in cells expressing high levels of MCT4 . This indicates its potential impact on cellular metabolism and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound can be affected by various environmental factors, such as temperature and pH . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in cell viability and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Threshold effects have been observed in studies, where a specific dosage level is required to achieve the desired therapeutic effect without causing toxicity . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with MCT4 suggests that it may be actively transported across cell membranes, affecting its distribution within the body .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell. For example, its presence in the mitochondria may influence cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the reaction of 2-ethoxypyridine with chlorinating agents under controlled conditions to introduce the chlorine atom at the 5-position.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-ethoxy-3-methoxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different substituted pyridines or other heterocyclic compounds.
Scientific Research Applications
5-Chloro-2-ethoxy-3-methoxypyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems and as a tool in molecular biology research.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
5-Chloro-2-ethoxy-3-methoxypyridine is similar to other pyridine derivatives, such as 5-Chloro-2-methoxypyridine and 2-ethoxypyridine. its unique combination of substituents at specific positions on the pyridine ring gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
5-Chloro-2-methoxypyridine
2-ethoxypyridine
3-methoxypyridine
5-chloropyridine
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Properties
IUPAC Name |
5-chloro-2-ethoxy-3-methoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZVEIFMOQHDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.